molecular formula C17H16N4O2S B13859628 2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole

Cat. No.: B13859628
M. Wt: 340.4 g/mol
InChI Key: GWIRYFKXPQZBMH-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring, a pyrimidine ring, and a nitrophenyl group. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile and catalysts like palladium or platinum.

Scientific Research Applications

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(2,5-dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole

InChI

InChI=1S/C17H16N4O2S/c1-10-7-18-17(19-8-10)14-9-24-16(20-14)6-13-4-12(3)15(21(22)23)5-11(13)2/h4-5,7-9H,6H2,1-3H3

InChI Key

GWIRYFKXPQZBMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)CC2=NC(=CS2)C3=NC=C(C=N3)C

Origin of Product

United States

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